Dixanthogen

描述

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

属性

IUPAC Name |

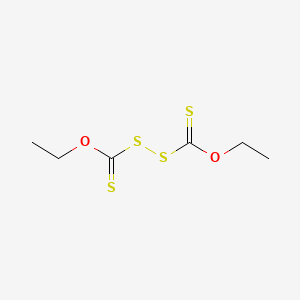

O-ethyl (ethoxycarbothioyldisulfanyl)methanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S4/c1-3-7-5(9)11-12-6(10)8-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIGODVHAVLZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SSC(=S)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041672 | |

| Record name | Diethyl dithiobis(thionoformate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-55-6 | |

| Record name | Dixanthogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dixanthogen [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dixanthogen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dixanthogen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioperoxydicarbonic acid ([(HO)C(S)]2S2), OC,OC'-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl dithiobis(thionoformate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dixanthogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIXANTHOGEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN4CQ46FDM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of Dixanthogen

Dixanthogens are a class of organosulfur compounds characterized by the general formula (ROC(S)S)₂, where R is an alkyl group.[1] These compounds are notable for their role as key intermediates in various industrial processes, particularly in the froth flotation of sulfide minerals.[2][3] This guide provides a detailed examination of the chemical structure, physicochemical properties, and synthesis of dixanthogens, with a focus on diethyl dixanthogen disulfide, a common and well-studied example.

Chemical Structure of Diethyl this compound

The chemical formula for diethyl this compound is C₆H₁₀O₂S₄. Its structure consists of two ethyl xanthate groups (C₂H₅OC(S)S) linked by a disulfide bond (-S-S-). X-ray crystallography studies have revealed that the two C₂H₅OC(S)S moieties in the solid state are planar. The dihedral angle of the C-S-S-C bond is approximately 90°, a common feature for acyclic disulfides.

Physicochemical and Quantitative Data

The properties of dixanthogens are crucial for their application and detection. The following table summarizes key quantitative data for diethyl this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂S₄ | |

| IUPAC Name | O-ethyl (ethoxycarbothioyldisulfanyl)methanethioate | |

| Molecular Weight | 242.402 g/mol | |

| Appearance | Yellow solid | |

| Density | 1.23 g/cm³ | |

| CAS Number | 502-55-6 | |

| Solubility in Water | Approx. 1.3 × 10⁻⁵ mol/L | |

| Molar Absorptivity | 6,130 L/(mol·cm) at 301 nm | |

| 18,400 L/(mol·cm) at 226 nm |

Synthesis and Experimental Protocols

Dixanthogens are typically synthesized through the oxidation of xanthate salts. A well-documented laboratory-scale method involves the oxidation of potassium ethyl xanthate (KEX) using triiodide (I₃⁻), which can be monitored by techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS/MS).

This protocol outlines the synthesis of diethyl this compound from potassium ethyl xanthate for analytical purposes.

-

Preparation of Solutions : Prepare an aqueous solution of potassium ethyl xanthate (KEX) and a separate triiodide (I₃⁻) oxidant solution.

-

Oxidation Reaction : Mix the KEX solution with the triiodide solution in a defined ratio. The reaction involves the oxidation of two xanthate anions to form one molecule of diethyl this compound.

-

Parameter Optimization : The efficiency of the reaction is dependent on several factors that should be optimized, including the pH of the aqueous solution, the molar ratio of triiodide to xanthate, and the total reaction time.

-

Extraction : Following the oxidation, the newly formed diethyl this compound, which is non-polar, is extracted from the aqueous phase into an organic solvent such as n-hexane. This is typically performed using a liquid-liquid extraction in a 1:1 volume ratio.

-

Analysis : The organic phase containing the diethyl this compound is then analyzed to determine the concentration and purity of the product, for instance, using HPLC-ICP-MS/MS.

Role in Mineral Flotation

A primary application of dixanthogens is in the mining industry, where they act as collectors in the froth flotation process for sulfide ores like pyrrhotite and pyrite. The mechanism involves the oxidation of xanthate ions, which are added to the mineral slurry, to form this compound on the mineral surface. This process renders the mineral surface hydrophobic, allowing it to attach to air bubbles and be separated from the gangue.

The formation of this compound on a mineral surface is an electrochemical process. It begins with the adsorption of xanthate ions onto the mineral. These adsorbed ions then react with other xanthate ions in the solution to form a this compound layer. The presence of sulfur on the mineral surface is believed to be a prerequisite for the adsorption of this compound.

References

- 1. This compound disulfide - Wikipedia [en.wikipedia.org]

- 2. Diethyl this compound disulfide - Wikipedia [en.wikipedia.org]

- 3. The effect of experimental conditions on the formation of this compound by triiodide oxidation in the determination of ethyl xanthate by HPLC–ICP-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Dixanthogen Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dixanthogen compounds, the oxidation products of xanthates, are of significant interest primarily in the field of mineral processing, particularly in froth flotation, where they act as important hydrophobic species. Their synthesis is typically achieved through the straightforward oxidation of corresponding xanthate salts. Characterization of these compounds relies on a suite of analytical techniques, with spectrophotometry and chromatography being pivotal. This guide provides a comprehensive overview of the synthesis and characterization of this compound compounds, including detailed experimental protocols, a summary of quantitative data, and visual representations of key processes to aid in research and development. While xanthine derivatives are a significant scaffold in drug development, it is important to note that this compound compounds themselves are not prominently featured in pharmaceutical research literature.

Introduction to this compound Compounds

Dixanthogens are organosulfur compounds with the general formula (ROCS₂)₂, where R is an alkyl group. They are formed by the oxidation of two xanthate anions (ROCS₂⁻)[1][2][3]. The most commonly studied and utilized this compound is diethyl this compound. These compounds are typically yellow, oily liquids or solids with low solubility in water but good solubility in organic solvents[1][4]. Their primary application lies in the mining industry, where the formation of a hydrophobic layer of this compound on the surface of sulfide minerals is a key mechanism in the froth flotation process for mineral separation.

Synthesis of this compound Compounds

The synthesis of dixanthogens is a two-step process that begins with the formation of a xanthate salt, which is then oxidized to the corresponding this compound.

General Synthesis Pathway

The overall synthesis can be summarized as follows:

-

Formation of Xanthate Salt: An alcohol is reacted with a strong base (e.g., potassium hydroxide) and carbon disulfide to form the potassium alkyl xanthate.

-

Oxidation to this compound: The resulting xanthate salt is then oxidized using a suitable oxidizing agent to yield the this compound. Common oxidizing agents include triiodide (I₃⁻) and ammonium persulfate.

Experimental Protocols

Protocol 1: Synthesis of Potassium Ethyl Xanthate (KEX)

-

Materials:

-

Ethanol

-

Potassium hydroxide (KOH), crushed

-

Carbon disulfide (CS₂)

-

Diethyl ether

-

-

Procedure:

-

In a flask, suspend freshly crushed potassium hydroxide (1.0 equivalent) in diethyl ether.

-

To this suspension, add ethanol (1.0 equivalent).

-

Dropwise, add carbon disulfide (1.1-1.2 equivalents) to the mixture at room temperature.

-

Stir the resulting suspension at room temperature. The reaction time can vary from 3 to 12 hours depending on the scale and specific conditions.

-

Collect the precipitated potassium ethyl xanthate by filtration.

-

Wash the precipitate with diethyl ether and dry under a vacuum. The product is typically a pale-yellow solid.

-

Protocol 2: Synthesis of Diethyl this compound via Triiodide Oxidation

-

Materials:

-

Potassium ethyl xanthate (KEX)

-

Triiodide (I₃⁻) solution

-

n-hexane

-

Deionized water

-

pH adjustment solutions (e.g., HCl, NaOH)

-

-

Procedure:

-

Prepare an aqueous solution of potassium ethyl xanthate (e.g., 1-10 mg/L).

-

Adjust the pH of the KEX solution to 7.

-

Add a measured amount of triiodide solution to the KEX solution (e.g., 200 μL of I₃⁻ solution to 3 mL of sample).

-

Allow the oxidation reaction to proceed for a set time (e.g., 1 hour) with stirring.

-

Extract the formed diethyl this compound from the aqueous solution using an equal volume of n-hexane through liquid-liquid extraction.

-

Separate the organic phase containing the diethyl this compound for further analysis or purification.

-

Synthesis Workflow Diagram

Characterization of this compound Compounds

A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound compounds.

Key Characterization Techniques

-

UV-Visible (UV-Vis) Spectroscopy: This is a primary technique for identifying and quantifying dixanthogens. They exhibit characteristic absorption maxima in the UV region, typically around 240 nm and between 280-290 nm.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with a C18 column, is used to separate dixanthogens from other compounds in a mixture. It can be coupled with a UV-Vis detector for quantification.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS): When coupled with HPLC, ICP-MS/MS provides highly sensitive and element-selective detection of sulfur, allowing for the precise quantification of dixanthogens.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the this compound molecule, although it is less specific than UV-Vis for this class of compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the alkyl chains of the this compound.

-

X-ray Crystallography: For solid dixanthogens, X-ray crystallography can determine the precise three-dimensional molecular structure.

Experimental Protocols

Protocol 3: Characterization by UV-Vis Spectroscopy

-

Materials:

-

This compound sample

-

UV-transparent solvent (e.g., hexane, ethanol)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable UV-transparent solvent.

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

-

Use the pure solvent as a blank to zero the instrument.

-

Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

-

Scan the absorbance of the sample over a wavelength range of 200-400 nm.

-

Identify the wavelengths of maximum absorbance (λ_max) and use the Beer-Lambert law for quantification if a calibration curve is prepared.

-

Protocol 4: Characterization by HPLC

-

Materials:

-

This compound sample dissolved in a suitable solvent

-

HPLC system with a C18 reversed-phase column

-

Mobile phase (e.g., 80:20 v/v methanol:water)

-

UV-Vis or ICP-MS/MS detector

-

-

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 0.4 mL/min).

-

Inject a small volume (e.g., 6 µL) of the sample solution into the HPLC system.

-

Run the isocratic elution and monitor the chromatogram.

-

Identify the peak corresponding to the this compound based on its retention time, which can be determined using a standard.

-

Quantify the this compound by integrating the peak area and comparing it to a calibration curve.

-

Characterization Techniques Relationship Diagram

Quantitative Data of this compound Compounds

| Property | Diethyl this compound | Diisopropyl this compound | Dibutyl this compound |

| IUPAC Name | O-ethyl (ethoxycarbothioyldisulfanyl)methanethioate | O-propan-2-yl (propan-2-yloxycarbothioyldisulfanyl)methanethioate | O-butyl (butoxycarbothioyldisulfanyl)methanethioate |

| CAS Number | 502-55-6 | 105-65-7 | 105-77-1 |

| Molecular Formula | C₆H₁₀O₂S₄ | C₈H₁₄O₂S₄ | C₁₀H₁₈O₂S₄ |

| Molar Mass ( g/mol ) | 242.40 | 270.47 | 298.51 |

| Appearance | Yellow solid | Yellow solid | Yellow solid |

| Density (g/cm³) | 1.23 | Data not available | 1.222 |

| Melting Point (°C) | 30 | Data not available | Data not available |

| Boiling Point (°C) | Data not available | Data not available | 358.4 at 760 mmHg |

| Solubility in Water | ~1.3 x 10⁻⁵ mol/L | Data not available | Data not available |

| UV λ_max (nm) | ~240, 280-290 | Data not available | Data not available |

| Molar Absorptivity (L/mol·cm) | 6130 at 301 nm18400 at 226 nm | Data not available | Data not available |

Relevance to Drug Development

A thorough review of the scientific literature indicates that while the "xanthine" scaffold is a well-established and important structure in drug development, "this compound" compounds are not. The applications of dixanthogens are predominantly in the materials and industrial chemistry sectors, particularly in mineral flotation. Researchers in drug development should be careful not to confuse these two distinct classes of compounds. The biological activities and pharmaceutical potential of dixanthogens appear to be an unexplored area of research.

Conclusion

The synthesis of this compound compounds is a well-established process involving the oxidation of xanthate salts. Their characterization is reliably achieved through a combination of spectroscopic and chromatographic methods, with UV-Vis spectroscopy and HPLC being particularly valuable. This guide provides the essential protocols and data for researchers working with these compounds. While their role in industrial processes is clear, their potential in other fields, such as drug development, remains to be investigated.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Dixanthogen Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl dixanthogen disulfide, a symmetrical disulfide derived from ethyl xanthate, is an organosulfur compound with significant industrial and potential pharmaceutical applications. It is primarily known for its role as a collector in mineral flotation processes and has been investigated for its utility as a herbicide, insecticide, and ectoparasiticide.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of diethyl this compound disulfide, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential mechanisms of action in a drug development context.

Physicochemical Properties

Diethyl this compound disulfide is a yellow solid at room temperature.[3] Its core structure consists of two ethyl xanthate moieties linked by a disulfide bond. The quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H10O2S4 | [3] |

| Molecular Weight | 242.41 g/mol | [4] |

| CAS Number | 502-55-6 | |

| Appearance | Yellow solid | |

| Melting Point | 28-32 °C | |

| Boiling Point | 125 °C at 0.5 Torr | |

| Density | 1.23 g/cm³ | |

| Solubility | DMSO: 149.0 mg/mL (614.73 mM) Ethanol: 48.0 mg/mL (198.03 mM) Water: 2.763 mg/L (at 25 °C) |

Chemical Structure and Synthesis

The chemical structure of diethyl this compound disulfide is characterized by a central disulfide bond connecting two ethoxycarbonylthio moieties.

Synthesis from Potassium Ethyl Xanthate and Iodine

A common and efficient method for the laboratory synthesis of diethyl this compound disulfide is the oxidation of potassium ethyl xanthate with iodine.

Experimental Protocol:

-

Preparation of Potassium Ethyl Xanthate Solution: Dissolve a known amount of potassium ethyl xanthate in deionized water to create a solution of a specific concentration.

-

Preparation of Iodine Solution: Prepare a stoichiometric amount of iodine solution in deionized water, typically with the aid of potassium iodide to enhance solubility.

-

Reaction: Slowly add the iodine solution to the potassium ethyl xanthate solution with constant stirring. The reaction is typically carried out at room temperature. The formation of a yellow precipitate indicates the formation of diethyl this compound disulfide.

-

Isolation and Purification: The precipitate is collected by filtration, washed with deionized water to remove any unreacted starting materials and potassium iodide, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Chemical Reactions

Hydrolysis

Diethyl this compound disulfide can undergo hydrolysis, particularly under basic conditions, to regenerate the ethyl xanthate anion. This reaction is essentially the reverse of its formation.

Reaction with Cyanide

Dialkoxy this compound disulfides react with cyanide ions to yield bis(alkoxythiocarbonyl)sulfides and thiocyanate.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (-CH3) and a quartet for the methylene protons (-CH2-) of the ethyl groups. The chemical shifts would be influenced by the adjacent oxygen and thiono-carbonyl group.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbon, the methylene carbon, and the thiono-carbonyl carbon.

-

FTIR: The infrared spectrum is expected to show characteristic absorption bands for C-O, C=S, and S-S stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to its molecular weight (242.41 g/mol ) and fragmentation patterns characteristic of the disulfide linkage and the xanthate groups.

Applications in Drug Development

The use of "this compound" as an ectoparasiticide is documented, suggesting its potential for further investigation in drug development.

Potential Mechanisms of Action

The biological activity of diethyl this compound disulfide may stem from several mechanisms, common to organosulfur and disulfide compounds.

-

Acetylcholinesterase (AChE) Inhibition: Organosulfur compounds have been shown to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects and other parasites. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death of the parasite.

-

GABA Receptor Modulation: Disulfide-containing compounds can modulate the function of GABA (gamma-aminobutyric acid) receptors, which are important inhibitory neurotransmitter receptors in the central nervous system of both vertebrates and invertebrates. Disruption of GABAergic neurotransmission can lead to hyperexcitation and death of the parasite.

Experimental Workflows for Biological Activity Evaluation

To assess the efficacy of diethyl this compound disulfide as an ectoparasiticide, a series of in vitro assays can be employed.

Experimental Protocol: Larval Immersion Test

This test is a standard method for evaluating the efficacy of ectoparasiticides against larval stages of parasites like ticks and fleas.

-

Preparation of Test Solutions: Prepare a series of dilutions of diethyl this compound disulfide in a suitable solvent system (e.g., water with a surfactant or an organic solvent followed by dilution in water). A negative control (solvent only) and a positive control (a known effective ectoparasiticide) should be included.

-

Larval Exposure: Place a known number of parasite larvae (e.g., 100-200) into a container (e.g., a filter paper packet or a syringe with a mesh end). Immerse the container with the larvae into the test solution for a defined period (e.g., 5-10 minutes).

-

Incubation: After immersion, remove the larvae, allow them to dry, and place them in a controlled environment (e.g., 27°C and 80% relative humidity) for 24 to 48 hours.

-

Mortality Assessment: After the incubation period, count the number of live and dead larvae. Larvae that are immobile or unable to move in a coordinated manner are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the lethal concentrations (e.g., LC50 and LC90) using probit analysis.

Conclusion

Diethyl this compound disulfide is a compound with well-defined physical and chemical properties, although a clear distinction from diethyl disulfide is crucial when consulting databases. Its synthesis is straightforward, and it undergoes predictable chemical reactions. The documented use of dixanthogens as ectoparasiticides, coupled with plausible mechanisms of action such as acetylcholinesterase inhibition and GABA receptor modulation, makes diethyl this compound disulfide a compound of interest for further research in the development of new antiparasitic agents. The provided experimental protocols offer a starting point for the synthesis and biological evaluation of this compound. Further research should focus on obtaining definitive spectral data and elucidating its precise mechanism of action and spectrum of biological activity.

References

An In-Depth Technical Guide to the Solubility of Dixanthogen in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dixanthogen, with a particular focus on diethyl this compound, in both aqueous and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the manipulation and understanding of this compound properties are crucial.

Introduction

Dixanthogens are organosulfur compounds formed by the oxidation of xanthates.[1] The general structure is (ROC(S)S)₂, where R is an alkyl group. Diethyl this compound, the most common derivative, is a yellow solid at standard conditions.[2] Understanding the solubility of dixanthogens is critical for their application in various industrial processes, including mineral flotation, and for their study in biological and pharmaceutical contexts.

Data Presentation: Solubility of Diethyl this compound

The following table summarizes the available quantitative and qualitative solubility data for diethyl this compound in different solvents.

| Solvent System | Solvent Type | Temperature (°C) | Solubility | Notes |

| Water | Aqueous | Not Specified | ~ 1.3 x 10⁻⁵ mole/liter | Generally considered to have low solubility in water. |

| n-Hexane | Organic (Alkane) | Room Temperature | Soluble | Used as an extraction solvent for diethyl this compound from aqueous solutions.[3] |

| Diethyl Ether | Organic (Ether) | Room Temperature | Soluble | A solution of 4.1 x 10⁻⁵ M has been prepared, indicating solubility is at least this high. Also used as an extraction solvent. |

| Methanol | Organic (Alcohol) | Not Specified | Soluble | Mentioned as a solvent for this compound solutions. |

| Ethanol | Organic (Alcohol) | Not Specified | Soluble | Mentioned as a solvent for this compound solutions. |

| Chloroform | Organic (Halogenated) | Not Specified | Soluble | Used for extracting xanthic acid, a related compound. |

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis, purification, and quantification of diethyl this compound are provided below.

Synthesis and Purification of Diethyl this compound

This protocol describes a common laboratory method for the synthesis of diethyl this compound via the oxidation of potassium ethyl xanthate.

Materials:

-

Potassium ethyl xanthate (KEtX)

-

Iodine (I₂)

-

Diethyl ether or n-Hexane

-

Distilled water

-

Sodium thiosulfate solution (for quenching excess iodine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of Xanthate: Prepare an aqueous solution of potassium ethyl xanthate. The concentration should be chosen based on the desired yield.

-

Oxidation: Slowly add a stoichiometric amount of iodine solution to the potassium ethyl xanthate solution with constant stirring. The reaction is an oxidation of the xanthate to this compound. The reaction mixture will typically turn cloudy as the sparingly soluble this compound precipitates. Reaction: 2 KEtX + I₂ → (EtX)₂ + 2 KI

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of an organic solvent such as diethyl ether or n-hexane.[3] Shake the funnel vigorously to extract the diethyl this compound into the organic phase. Allow the layers to separate. The organic layer containing the this compound will typically be the upper layer.

-

Washing: Drain the aqueous layer. Wash the organic layer with a dilute solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with distilled water to remove any remaining salts.

-

Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove any residual water.

-

Solvent Evaporation: Filter off the drying agent. The solvent is then removed from the organic phase using a rotary evaporator under reduced pressure to yield the purified diethyl this compound as a yellow oily or solid residue.

Spectrophotometric Determination of Diethyl this compound Concentration

This protocol outlines the use of UV-Vis spectrophotometry to determine the concentration of diethyl this compound in a solution.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

A solution of diethyl this compound of unknown concentration in a suitable solvent (e.g., n-hexane, ethanol)

-

Pure solvent for use as a blank

-

Standard solutions of diethyl this compound of known concentrations for calibration (if absolute quantification is required)

Procedure:

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range to scan, typically from 200 nm to 400 nm, as this compound exhibits characteristic absorption bands in this region.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent that was used to dissolve the this compound sample. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance.

-

Sample Measurement: Rinse the cuvette with a small amount of the this compound solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max). For diethyl this compound, characteristic absorption maxima are typically observed around 240 nm and 280-290 nm.

-

The concentration of this compound can be determined using the Beer-Lambert Law (A = εbc), where:

-

A is the absorbance at a specific wavelength.

-

ε (epsilon) is the molar absorptivity (a constant for a given substance at a specific wavelength).

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the substance.

-

-

For quantitative analysis, a calibration curve should be prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample can then be determined by interpolating its absorbance on the calibration curve.

-

Mandatory Visualization

The following diagram illustrates the general solubility characteristics of this compound and the factors influencing its presence in different phases.

Caption: Logical flow from xanthate oxidation to this compound formation and its subsequent partitioning based on solubility.

References

- 1. This compound disulfide - Wikipedia [en.wikipedia.org]

- 2. Diethyl this compound disulfide - Wikipedia [en.wikipedia.org]

- 3. The effect of experimental conditions on the formation of this compound by triiodide oxidation in the determination of ethyl xanthate by HPLC–ICP-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Early studies on dixanthogen in mineral flotation

An In-Depth Technical Guide to Early Studies on Dixanthogen in Mineral Flotation

Introduction

Dixanthogens, the oxidation products of xanthates, have long been recognized for their crucial role as collectors in the flotation of sulfide minerals. Early research into their function laid the groundwork for understanding the complex surface chemistry that governs the separation of valuable minerals from gangue. This technical guide provides a detailed overview of the foundational studies on this compound in mineral flotation, with a focus on quantitative data from key experiments, detailed experimental methodologies, and the fundamental mechanisms of action. This document is intended for researchers and scientists in mineral processing and related fields.

Quantitative Data from Early Flotation Studies

Early investigations into the efficacy of this compound as a flotation collector often involved systematic studies of flotation recovery as a function of pH for various sulfide minerals. The following tables summarize quantitative data extracted from seminal work in this area, primarily focusing on the flotation of galena, sphalerite, and pyrite with diethyl this compound.

Table 1: Flotation Recovery of Galena (PbS) with Diethyl this compound

| pH | Estimated Flotation Recovery (%) |

| 2.0 | 95 |

| 4.0 | 98 |

| 6.0 | 98 |

| 8.0 | 95 |

| 10.0 | 85 |

| 12.0 | 60 |

Data estimated from graphical representations in early studies with a diethyl this compound concentration of approximately 2 x 10⁻⁵ mole per liter.

Table 2: Flotation Recovery of Sphalerite (ZnS) with Diethyl this compound

| pH | Estimated Flotation Recovery (%) |

| 2.0 | 80 |

| 4.0 | 90 |

| 6.0 | 85 |

| 8.0 | 70 |

| 10.0 | 50 |

| 12.0 | 20 |

Data estimated from graphical representations in early studies with a diethyl this compound concentration of approximately 2 x 10⁻⁴ mole per liter.

Table 3: Flotation Recovery of Pyrite (FeS₂) with Diethyl this compound

| pH | Estimated Flotation Recovery (%) |

| 2.0 | 95 |

| 4.0 | 90 |

| 6.0 | 40 |

| 8.0 | 60 |

| 10.0 | 20 |

| 12.0 | 5 |

Data estimated from graphical representations in early studies with a diethyl this compound concentration of approximately 2 x 10⁻⁴ mole per liter.

Experimental Protocols in Early this compound Flotation Studies

The methodologies employed in early flotation research were foundational to modern mineral processing analysis. The following sections detail the common experimental protocols for mineral preparation, reagent synthesis, and microflotation tests.

Mineral Preparation

-

Sourcing: High-purity mineral specimens were selected. For example, galena from Leadville, Colorado; sphalerite from Joplin, Missouri; and pyrite from Leadville, Colorado.

-

Crushing and Grinding: The mineral samples were first crushed, and then dry-ground in a porcelain mill with porcelain balls to prevent contamination.

-

Sieving: The ground minerals were sieved to obtain a specific particle size fraction, typically -200 mesh (less than 74 micrometers), for flotation experiments.

-

Storage: The prepared mineral samples were stored in airtight containers to minimize surface oxidation prior to experimentation.

Synthesis of Diethyl this compound

Diethyl this compound was typically synthesized in the laboratory for these early studies to ensure purity.

-

Dissolution: A solution of high-purity potassium ethyl xanthate was prepared in distilled water.

-

Oxidation: The potassium ethyl xanthate solution was oxidized using a solution of iodine. The iodine solution was added dropwise until the characteristic yellow color of this compound was observed, and the solution no longer tested positive for xanthate.

-

Extraction: The synthesized diethyl this compound, which is an oily liquid, was then extracted from the aqueous solution using an organic solvent such as ethyl ether.

-

Purification: The ether layer containing the this compound was separated, and the ether was subsequently removed by gentle heating, leaving the purified diethyl this compound.

Microflotation Experimental Procedure

Microflotation experiments were a common method for evaluating the floatability of minerals under various conditions. The Hallimond tube and similar microflotation cells were frequently used.[1]

-

Sample Introduction: A small, precisely weighed amount of the prepared mineral sample (typically 1 gram) was added to the microflotation cell.[2]

-

Pulp Formation: A specific volume of conductivity water (e.g., 150 cc) was added to the cell to create a mineral pulp.[2]

-

pH Adjustment: The pH of the pulp was adjusted to the desired value using solutions of hydrochloric acid (HCl) or potassium hydroxide (KOH).[2]

-

Reagent Conditioning:

-

Diethyl this compound was added to the pulp. As this compound is an oil, it was often dissolved in a carrier solvent like n-amyl alcohol to ensure proper dispersion.[2]

-

The pulp was then conditioned for a set period (e.g., 5 minutes) with agitation to allow for the adsorption of the collector onto the mineral surfaces.

-

-

Flotation:

-

A controlled flow of purified nitrogen or air was introduced through a fritted glass diffuser at the bottom of the cell to generate bubbles.

-

The flotation was carried out for a predetermined time (e.g., 2 minutes).

-

The floated mineral particles were carried by the bubbles to the surface and collected in a concentrate arm of the cell.

-

-

Analysis:

-

The floated (concentrate) and non-floated (tailings) fractions were collected, dried, and weighed.

-

The flotation recovery was calculated as the weight percentage of the initial mineral sample that was recovered in the concentrate.

-

Mechanisms and Visualizations

The following diagrams illustrate the key chemical and physical processes involved in the use of this compound in mineral flotation as understood from these early studies.

Caption: Synthesis of Diethyl this compound.

Caption: Electrochemical Mechanism of this compound Formation.

Caption: Microflotation Experimental Workflow.

Conclusion

The early studies on the role of this compound in mineral flotation were pivotal in establishing the fundamental principles of sulfide mineral collection. Through meticulous experimentation, researchers demonstrated that this compound is an effective collector for many sulfide minerals, with its performance being highly dependent on the electrochemical conditions of the flotation pulp, particularly pH. The development of microflotation techniques allowed for the systematic evaluation of these parameters and the elucidation of the underlying mechanisms of collector adsorption. The electrochemical model, in which the oxidation of xanthate to this compound on the mineral surface is coupled with the reduction of oxygen, remains a cornerstone of flotation theory. This foundational work continues to inform the development of more selective and efficient flotation reagents and processes.

References

Adsorption mechanism of dixanthogen on pyrite surfaces

An In-depth Technical Guide on the Adsorption Mechanism of Dixanthogen on Pyrite Surfaces

Introduction

Pyrite (FeS₂), often referred to as "fool's gold," is the most abundant sulfide mineral on Earth.[1] In the mining industry, particularly in the flotation of sulfide ores, controlling the surface properties of pyrite is crucial for separating valuable minerals from it. Xanthates are a common class of collector reagents used in this process. While it was initially thought that xanthate ions directly adsorb onto the pyrite surface, extensive research has shown that the actual hydrophobic species responsible for rendering the pyrite surface floatable is often this compound, the oxidation product of xanthate. This guide provides a detailed technical overview of the adsorption mechanism of this compound on pyrite surfaces, targeting researchers, scientists, and professionals in mineral processing and related fields.

The floatability of sulfide minerals is significantly influenced by the ratio and distribution of hydrophobic to hydrophilic species on their surfaces.[2] Understanding the intricate surface chemistry of pyrite in the presence of xanthates is fundamental to improving the efficiency of froth flotation processes.[1][2] This document synthesizes findings from various experimental and computational studies to elucidate this mechanism.

The Electrochemical Nature of this compound Formation and Adsorption

The adsorption of this compound on pyrite is not a simple physical process but rather an electrochemical one. The pyrite surface itself acts as a catalyst for both anodic and cathodic reactions. The generally accepted mechanism involves the anodic oxidation of xanthate ions (X⁻) to form this compound (X₂), which is a non-ionic, oily, and highly hydrophobic molecule.

The overall reaction is:

2X⁻ → X₂ + 2e⁻

This oxidation is coupled with a cathodic reaction, typically the reduction of oxygen, on the pyrite surface. The resting potential of pyrite is higher than the reversible potential for the xanthate/dixanthogen couple, which thermodynamically favors the formation of this compound on its surface.

Several studies confirm that this compound is the primary species responsible for flotation when xanthate is used as a collector for pyrite. This is supported by infrared spectroscopy, which has identified the characteristic absorption bands of this compound on pyrite surfaces conditioned with xanthate. The presence of gold in pyrite can even enhance the formation and adsorption of this compound.

Key Factors Influencing Adsorption

The adsorption of this compound and the subsequent flotation of pyrite are highly dependent on the physicochemical conditions of the pulp, primarily the pH and the pulp potential (Eh).

Effect of pH

The pH of the solution plays a critical role in determining the surface species on the pyrite and the stability of this compound. Pyrite flotation with xanthate collectors typically shows two regions of recovery: one in the acidic range (around pH 4) and another in the slightly alkaline range (around pH 8-9). A region of reduced recovery is often observed between pH 5 and 7.

-

Acidic pH (below ~6.5): In acidic solutions, the pyrite surface is generally positively charged, which might suggest physical adsorption of xanthate ions. However, evidence points towards the formation of this compound as the main driver for flotation. The zero point of charge (zpc) for pyrite is reported to be around pH 6.2-6.4.

-

Alkaline pH (above ~7): In alkaline conditions, the pyrite surface becomes negatively charged. Despite the electrostatic repulsion with xanthate ions, flotation still occurs, which further supports the theory that the uncharged this compound is the adsorbing species. However, at very high pH (above 11), pyrite flotation is strongly depressed, regardless of the xanthate concentration. This is attributed to the formation of hydrophilic iron hydroxide species on the pyrite surface, which prevents collector adsorption.

Effect of Pulp Potential (Eh)

The pulp potential is a measure of the oxidizing or reducing conditions of the system and is crucial for the oxidation of xanthate to this compound. Flotation is favored when the potential is high enough to facilitate this oxidation. However, excessively high potentials can lead to the formation of hydrophilic oxidation products on the pyrite surface, which can inhibit flotation. The interplay between pH and Eh is complex; for instance, an increase in pH generally leads to a decrease in pulp potential.

Quantitative Analysis of Pyrite Flotation

The following tables summarize quantitative data from various studies on the flotation of pyrite with xanthate collectors, highlighting the effects of pH and collector concentration.

Table 1: Flotation Recovery of Pyrite as a Function of pH and Collector Concentration

| Collector Type | Collector Concentration | pH | Flotation Recovery (%) | Reference |

| Potassium Ethyl Xanthate | Low Addition | 2 | ~100 | |

| Potassium Ethyl Xanthate | Low Addition | 5-7 | Reduced Recovery | |

| Potassium Ethyl Xanthate | Low Addition | 8 | ~60 | |

| Potassium Amyl Xanthate | Not Specified | 3.5 | High Recovery | |

| Ethylxanthate | 4 mg/L | 3 | 93.74 | |

| Ethylxanthate | 4 mg/L | 12 | 25.87 |

Table 2: Contact Angle and Zeta Potential of Pyrite

| Condition | pH | Contact Angle (°) | Zeta Potential (mV) | Reference |

| With Cupric Xanthate | 3 | 70.3 | Not Specified | |

| With Cupric Xanthate | 9 | 75.2 | Not Specified | |

| In presence of Xanthate | Acidic | Not Specified | Unchanged zpc |

Table 3: Adsorption Energies from Computational Studies

| Adsorbate | Pyrite Surface | Adsorption Energy (kJ/mol) | Reference |

| Isobutyl Xanthate | (100) | -104.76 ± 2.5 | |

| Butyl Xanthate | (100) | -100.79 ± 2.6 | |

| Ethylxanthate | (100) | -326.53 (Chemical Adsorption) | |

| Xanthate Ions (Anaerobic) | Not Specified | -233.35 | |

| Xanthate Ions (Aerobic) | Not Specified | -215.19 |

Visualizing the Adsorption Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the study of this compound adsorption on pyrite.

Caption: Experimental workflow for investigating this compound adsorption on pyrite.

References

Spectroscopic Identification of Dixanthogen Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dixanthogens are the oxidation products of xanthates, a class of organosulfur compounds with significant applications in mineral processing as flotation collectors and, more recently, have garnered interest in the field of drug development for their diverse biological activities. The precise identification and quantification of dixanthogen species are crucial for process control in industrial applications and for understanding their mechanism of action in biological systems. This technical guide provides an in-depth overview of the primary spectroscopic techniques employed for the characterization of dixanthogens: Ultraviolet-Visible (UV-Vis) Spectroscopy, Raman Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document details the core principles, experimental protocols, and data interpretation for each method, supplemented with quantitative data and visual aids to facilitate a comprehensive understanding.

Chemical Structure and Formation of Dixanthogens

Dixanthogens are characterized by a disulfide bond linking two xanthate moieties. The general structure consists of an alkyl group (R), an oxygen atom, a thiocarbonyl group (C=S), and a disulfide linkage (S-S).

The formation of this compound occurs through the oxidation of two xanthate ions, which involves the formation of a disulfide bond. This reaction is a key step in many industrial and biological processes involving xanthates.

An In-depth Technical Guide to the Environmental Fate and Toxicity of Dixanthogen Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dixanthogens are oxidation products of xanthates, a class of chemical compounds widely utilized in the mining industry as flotation agents. Their formation and subsequent release into the environment are of increasing concern due to their potential persistence and toxicity. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental fate and toxicological effects of dixanthogen compounds. It covers their formation from xanthates, degradation pathways in various environmental compartments, and available data on their toxicity to aquatic and mammalian organisms. This document also outlines standard experimental protocols for assessing their toxicity and discusses the limited understanding of their mechanisms of action at the cellular level. The information presented herein is intended to support researchers, scientists, and professionals in the fields of environmental science and drug development in understanding the ecological risks associated with dixanthogens and to guide future research efforts.

Introduction

Dixanthogens are organosulfur compounds formed from the oxidation of two xanthate molecules.[1] Xanthates are extensively used in the mining industry for the flotation of sulfide ores.[2] While beneficial in mineral processing, the residual xanthates and their degradation byproducts, including dixanthogens, can be discharged into the environment through tailings and wastewater.[3] The environmental persistence and potential toxicity of these compounds necessitate a thorough understanding of their fate and effects in various ecosystems. This guide aims to consolidate the existing scientific literature on the environmental behavior and toxicology of this compound compounds to inform risk assessment and guide further research.

Environmental Fate of this compound Compounds

The environmental fate of this compound compounds is intrinsically linked to the degradation of their precursor xanthates.

Formation from Xanthates

Dixanthogens are formed through the oxidation of xanthate ions. This process can be chemically or electrochemically driven and is influenced by factors such as pH, the presence of oxidizing agents, and certain metal ions.[2][4] For instance, diethyl this compound disulfide is formed from the oxidation of sodium or potassium ethyl xanthate. This conversion is a key consideration in industrial processes where xanthates are used, as the formation of dixanthogens can impact the efficiency of mineral flotation.

Degradation Pathways

The degradation of dixanthogens in the environment is a complex process that can proceed through various pathways, including hydrolysis and photolysis. The stability of dixanthogens is pH-dependent, with decomposition occurring under both acidic and alkaline conditions to yield various products, including carbon disulfide, alcohols, and other sulfur-containing compounds.

Analytical Methods for Detection

Accurate monitoring of this compound concentrations in environmental matrices is crucial for assessing their fate and potential exposure. Several analytical techniques are employed for their detection and quantification.

Table 1: Analytical Methods for this compound Detection

| Analytical Technique | Principle | Key Parameters & Conditions | Reference(s) |

| UV-Vis Spectrophotometry | Measures the absorbance of light by the sample at specific wavelengths. Dixanthogens typically show absorbance maxima around 240 nm and 280 nm. | - Wavelengths: ~240 nm and ~280 nm- Solvent: Compatible with the sample matrix (e.g., hexane) | |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | - Column: C18 reversed-phase- Mobile Phase: Isocratic mixture of methanol and water (e.g., 80:20 v/v)- Detector: UV detector at ~240 nm or ~280 nm | |

| HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS/MS) | HPLC separates the compounds, and ICP-MS/MS provides sensitive, element-selective detection, often targeting the sulfur in dixanthogens. | - Optimized for the determination of xanthates as dixanthogens after oxidation. |

Toxicity of this compound Compounds

The toxicological profile of this compound compounds is not as well-characterized as that of their parent xanthate compounds. However, available information suggests potential for adverse effects on both aquatic and mammalian organisms.

Aquatic Toxicity

Data on the aquatic toxicity of specific this compound compounds are limited. The focus of many studies has been on the precursor xanthates, which are known to be toxic to aquatic life. Given that dixanthogens are derivatives of xanthates, there is a concern for their potential to elicit similar or even enhanced toxic effects.

Table 2: Aquatic Toxicity Data (General for Xanthates)

| Organism | Compound | Exposure Duration | Endpoint | Concentration (mg/L) | Reference(s) |

| Daphnia magna | Dibutyl phthalate (DBP) - as a related compound | 24 h | LC50 | 3.48 (neonate), 4.92 (adult) | |

| Daphnia magna | Dibutyl phthalate (DBP) - as a related compound | 48 h | LC50 | 2.83 (neonate), 4.31 (adult) |

Note: Data for specific this compound compounds are scarce. The provided data for DBP, a compound with some structural similarities in terms of being a diester, is included for illustrative purposes of aquatic toxicity testing endpoints.

Mammalian Toxicity

Information on the mammalian toxicity of this compound compounds is also sparse. A database from the University of Hertfordshire's Agricultural & Environmental Research Unit (AERU) indicates a "Moderate alert" for the acute mammalian toxicity of a compound simply listed as "this compound," but it also highlights that significant data are missing. The LD50, the dose required to be lethal to 50% of a test population, is a standard measure of acute toxicity.

Table 3: Mammalian Toxicity Data

| Compound | Route of Exposure | Test Animal | Endpoint | Value | Reference(s) |

| This compound (unspecified) | Not specified | Not specified | Acute Toxicity | Moderate alert (qualitative) | |

| Xanthates (general) | Oral | Mice | LD50 | 400 - 730 mg/kg |

Experimental Protocols

Standardized protocols are essential for the reliable assessment of the toxicity of chemical compounds. The following sections outline general methodologies for key toxicological experiments, which can be adapted for testing this compound compounds.

Aquatic Toxicity Testing

This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour period.

-

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).

-

Test Conditions:

-

Exposure Duration: 96 hours.

-

System: Static, semi-static, or flow-through.

-

Concentrations: At least five concentrations in a geometric series and a control.

-

Number of Animals: At least seven fish per concentration.

-

-

Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 values and their 95% confidence intervals are calculated for each observation time.

This test assesses the concentration of a substance that causes 50% of the Daphnia magna to become immobilized (EC50) after a 24 or 48-hour exposure.

-

Test Organism: Daphnia magna, neonates (less than 24 hours old).

-

Test Conditions:

-

Exposure Duration: 24 or 48 hours.

-

System: Static.

-

Concentrations: A range of concentrations and a control.

-

-

Observations: The number of immobilized daphnids is recorded at 24 and, if applicable, 48 hours.

-

Data Analysis: The EC50 values and their confidence limits are determined.

Mammalian Toxicity Testing

These methods determine the acute oral toxicity (LD50) of a substance. They are designed to use fewer animals than traditional methods.

-

Test Animal: Typically rats or mice.

-

Procedure:

-

Fixed Dose Procedure (OECD 420): Animals are dosed at one of four fixed dose levels (5, 50, 300, 2000 mg/kg). The dose for the next animal is selected based on the outcome for the previous one.

-

Acute Toxic Class Method (OECD 423): Stepwise procedure with a small number of animals per step. The outcome of each step determines the next step.

-

Up-and-Down Procedure (OECD 425): A sequential dosing method where the dose for each subsequent animal is adjusted up or down based on the outcome for the previous animal.

-

-

Observations: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Data Analysis: The LD50 and its confidence interval are calculated based on the observed mortalities.

Mechanisms of Toxicity and Signaling Pathways

The specific molecular mechanisms by which this compound compounds exert their toxicity are not well understood. Research in this area is crucial for a comprehensive risk assessment.

Potential Mechanisms of Action

Based on the known reactivity of related organosulfur compounds, potential mechanisms of this compound toxicity could involve:

-

Oxidative Stress: The disulfide bond in dixanthogens could potentially interact with cellular redox systems, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and DNA.

-

Enzyme Inhibition: The sulfur-containing functional groups in dixanthogens may interact with and inhibit the activity of critical enzymes, disrupting cellular metabolism and function.

-

Disruption of Cellular Signaling: Dixanthogens may interfere with cellular signaling pathways that regulate cell proliferation, apoptosis, and other vital processes. However, specific pathways affected by dixanthogens have not yet been identified.

Visualization of Potential Toxicity Pathways

While specific signaling pathways for this compound toxicity are not yet elucidated, a general workflow for investigating these mechanisms can be conceptualized.

Caption: Conceptual workflow for investigating the cellular toxicity of this compound compounds.

Conclusion and Future Directions

This technical guide has synthesized the available information on the environmental fate and toxicity of this compound compounds. While their formation from xanthates and general degradation principles are understood, significant knowledge gaps remain. Specifically, there is a pressing need for:

-

Quantitative Toxicity Data: Comprehensive studies to determine the LC50 and LD50 values for various this compound compounds (e.g., diethyl, diisopropyl, dibutyl this compound) in a range of aquatic and mammalian species.

-

Environmental Persistence Studies: Detailed investigations into the degradation rates and half-lives of dixanthogens in different environmental compartments, such as water and soil, under various conditions.

-

Mechanistic Toxicology Research: Elucidation of the specific cellular and molecular mechanisms of this compound toxicity, including their effects on signaling pathways and potential for inducing oxidative stress.

Addressing these research needs will be critical for developing accurate environmental risk assessments and for implementing effective management strategies to mitigate the potential adverse impacts of this compound compounds on ecosystems and human health. Professionals in drug development may also find this information relevant when considering the environmental impact of sulfur-containing compounds in pharmaceutical pipelines.

References

- 1. benchchem.com [benchchem.com]

- 2. The effect of experimental conditions on the formation of this compound by triiodide oxidation in the determination of ethyl xanthate by HPLC–ICP-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic Toxicity Testing with Daphnia magna in Three Generations | Environmental Research, Engineering and Management [erem.ktu.lt]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dixanthogen Derivatives and Their Potential Applications

Abstract

Dixanthogens and their related chemical families, xanthates and xanthones, represent a diverse group of sulfur-containing and heterocyclic compounds with a wide array of applications. While dixanthogens are primarily recognized for their role in industrial mineral flotation, their precursors and related structures exhibit significant biological activities. Xanthate derivatives have demonstrated potential as antioxidants and anti-inflammatory agents by mimicking endogenous redox systems. Concurrently, xanthones, a distinct class of oxygen-containing heterocycles, have emerged as a "privileged scaffold" in drug discovery, with numerous derivatives exhibiting potent anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the chemistry, synthesis, and applications of these compounds, with a focus on their therapeutic potential. It includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of key chemical and biological pathways to serve as a resource for researchers in pharmacology and medicinal chemistry.

Introduction: Distinguishing Dixanthogens, Xanthates, and Xanthones

It is crucial to differentiate between three related but structurally distinct classes of compounds often discussed in similar contexts:

-

Xanthates: Salts or esters of xanthic acid (ROC(S)SH). They are precursors to dixanthogens and some derivatives possess direct biological activity.

-

Dixanthogens: Organosulfur compounds with a disulfide bond, having the general formula (ROC(S)S)₂. They are formed by the oxidation of two xanthate molecules.[1]

-

Xanthones: A class of organic compounds with a dibenzo-γ-pyrone heterocyclic scaffold.[2][3] They are structurally different from dixanthogens but are a major source of bioactive derivatives for drug development.

This guide will first cover the chemistry and applications of true dixanthogens and their xanthate precursors before delving into the extensive therapeutic potential of xanthone derivatives.

This compound and Xanthate Derivatives

Chemistry and Synthesis

Dixanthogens are symmetrical disulfides formed from the oxidation of xanthate salts.[1] Xanthates are typically prepared by the reaction of an alcohol with sodium or potassium hydroxide and carbon disulfide. The subsequent oxidation of the resulting xanthate salt yields the this compound.

The general reaction is as follows:

-

Xanthate Formation: ROH + CS₂ + NaOH → ROC(S)SNa + H₂O

-

This compound Synthesis (Oxidation): 2 ROC(S)S⁻ → (ROC(S)S)₂ + 2 e⁻

This oxidation can be achieved using various oxidizing agents, such as iodine, hydrogen peroxide, or triiodide. Diethyl this compound disulfide and diisopropyl this compound disulfide are common examples.

Industrial Applications

The primary industrial use of dixanthogens is in mineral processing, specifically in froth flotation. They act as collectors for the separation of sulfide minerals like pyrite. The this compound adsorbs onto the mineral surface, rendering it hydrophobic, which allows it to attach to air bubbles and float to the surface for collection.

Therapeutic Potential of Xanthate Derivatives

While dixanthogens themselves have limited documented therapeutic applications beyond use as ectoparasiticides, certain xanthate derivatives have shown significant promise.

The most notable example is D609 (tricyclodecan-9-yl-xanthogenate) , which exhibits anti-apoptotic, anti-inflammatory, and potent antioxidant properties. The mechanism of action for D609 and other xanthates involves mimicking the endogenous antioxidant glutathione (GSH). They can scavenge reactive oxygen species (ROS) such as hydroxyl radicals and hydrogen peroxide. In this process, they are oxidized to form the corresponding this compound. This this compound can then be reduced back to the active xanthate by the enzyme glutathione reductase, creating a renewable antioxidant cycle.

References

- 1. This compound disulfide - Wikipedia [en.wikipedia.org]

- 2. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Surface Chemistry of Minerals in the Presence of Dixanthogen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface chemistry of minerals plays a pivotal role in a multitude of industrial processes, most notably in the froth flotation of sulfide ores. Dixanthogens, the oxidation products of xanthate collectors, are key reagents in rendering mineral surfaces hydrophobic, a prerequisite for their separation from gangue materials. Understanding the intricate interactions between dixanthogen and mineral surfaces at a molecular level is crucial for optimizing these processes and for developing novel applications, including targeted drug delivery systems where mineral-based carriers are functionalized. This technical guide provides a comprehensive overview of the surface chemistry of minerals in the presence of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical pathways.

Adsorption and Interaction Mechanisms

The interaction of this compound with mineral surfaces is predominantly an electrochemical process, particularly on sulfide minerals such as pyrite (FeS₂), galena (PbS), chalcopyrite (CuFeS₂), and pyrrhotite (Fe₁₋ₓS). The generally accepted mechanism involves the oxidation of xanthate ions (X⁻) to form this compound (X₂) at the mineral surface.[1][2][3][4] This process is catalyzed by the mineral surface itself and is influenced by the presence of an oxidant, typically dissolved oxygen.[5]

The formation of this compound is a critical step in inducing hydrophobicity on the mineral surface, which is essential for bubble attachment in froth flotation. The adsorption of this compound can occur through physical adsorption, where the neutral this compound molecule attaches to the surface via van der Waals forces, or through a more complex electrochemical mechanism.

Electrochemical Formation of this compound

The electrochemical model proposes that the mineral surface provides a catalytic site for the anodic oxidation of xanthate ions, while the cathodic reduction of oxygen occurs simultaneously.

The anodic reaction is the oxidation of two xanthate ions to form one molecule of this compound:

2X⁻ → X₂ + 2e⁻

The corresponding cathodic reaction is the reduction of oxygen:

O₂ + 2H₂O + 4e⁻ → 4OH⁻

The overall reaction demonstrates the consumption of xanthate and oxygen to produce this compound on the mineral surface. This process is influenced by the electrochemical potential of the system.

dot

Caption: Electrochemical formation of this compound on a sulfide mineral surface.

Quantitative Data on this compound-Mineral Interactions

The following tables summarize key quantitative data from various studies on the interaction of this compound and its xanthate precursor with different minerals.

Table 1: Flotation Recovery of Sulfide Minerals with this compound and Xanthate Collectors

| Mineral | Collector | Collector Concentration (mol/L) | pH | Flotation Recovery (%) | Reference |

| Pyrite (FeS₂) | Diethyl this compound | 2 x 10⁻⁵ | 1-4 | ~100 | |

| Pyrite (FeS₂) | Diethyl this compound | 2 x 10⁻⁵ | 6 | ~20 (Depression Region) | |

| Pyrite (FeS₂) | Diethyl this compound | 2 x 10⁻⁵ | 8-9 | ~80 | |

| Galena (PbS) | Diethyl this compound | 2 x 10⁻⁵ | 2-10 | ~90-100 | |

| Sphalerite (ZnS) | Diethyl this compound | 2 x 10⁻⁴ | 3-7 | ~80-90 | |

| Chalcocite (Cu₂S) | Diethyl this compound | 2 x 10⁻⁵ | 1-10 | ~100 | |

| Chalcopyrite (CuFeS₂) | Ethyl Xanthate | Varied | >12 | Drastic Decrease | |

| Tetrahedrite | Ethyl Xanthate (EX) | 5 x 10⁻⁵ | 10.8 | 66 | |

| Tetrahedrite | Ethyl Xanthate (EX) | 1 x 10⁻⁴ | - | 67 | |

| Alaskan Ore (Silver) | Ethyl Xanthate (EX) | Varied | - | Max 38 | |

| Copper Sulfide Ore | ADD:BX:EX (1:0.5:0.5) | 10 g/t | 11.33 | 87.73 |

Table 2: Contact Angle Measurements on Minerals in the Presence of Collectors

| Mineral | Reagent | Contact Angle (°) | Measurement Method | Reference |

| Apatite | Fatty Acid (200 mg/dm³) | 56.64 | Sessile Drop | |

| Magnetite | Fatty Acid (200 mg/dm³) | 50.11 | Sessile Drop | |

| Fluorite | Water | 26-90 | Sessile Drop & Captive Bubble | |

| Calcite | Water | 6-66 | Sessile Drop | |

| Mica | Water | >0 | - | |

| Talc | Water | 60-86.7 | - | |

| Silica | Water | 0 | - | |

| Illite | Water | 14 | - | |

| Kaolin | Water | 20 | - | |

| Mineral Substrate | Sodium Isobutyl Xanthate | ~70 | - |

Table 3: Adsorption Thermodynamics and Kinetics

| Mineral | Adsorbate | Parameter | Value | Unit | Reference |

| Pyrite (FeS₂) | Butyl Xanthate | Diffusion Coefficient | 1.09 x 10⁻⁶ | cm²/s | |

| Pyrite (FeS₂) | Ethylxanthate | Adsorption Enthalpy | 59.25 | kJ/mol | |

| Arsenopyrite (FeAsS) | Ethylxanthate | Adsorption Enthalpy | 38.99 | kJ/mol |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of research in surface chemistry. The following sections outline the protocols for key experiments cited in the literature.

Micro-Flotation Experiments

Micro-flotation tests are used to assess the floatability of minerals under controlled laboratory conditions.

Protocol:

-

Sample Preparation: Grind the pure mineral sample and sieve to a specific particle size fraction (e.g., -0.045 + 0.026 mm).

-

Pulp Preparation: Add a known mass of the mineral sample (e.g., 2.0 g) to a flotation cell (e.g., 40 mL) containing a specific volume of distilled water (e.g., 35 mL).

-

Agitation: Agitate the pulp at a constant speed (e.g., 1920 r/min) for a set duration (e.g., 2 minutes) to ensure proper dispersion.

-

pH Adjustment: Adjust the pulp pH to the desired value using appropriate reagents (e.g., HCl or Na₂CO₃). Condition for a few minutes.

-

Reagent Addition:

-

Add the collector (e.g., this compound solution) and condition for a specific time (e.g., 3 minutes).

-

Add a frother (e.g., terpineol) and condition for a shorter period (e.g., 2 minutes).

-

-

Flotation: Introduce a controlled flow of gas (e.g., nitrogen) to generate bubbles and collect the froth for a defined period (e.g., 5 minutes).

-

Analysis: Collect, dry, and weigh the floated and non-floated fractions to calculate the flotation recovery.

dot

Caption: Generalized workflow for a micro-flotation experiment.

Zeta Potential Measurements

Zeta potential measurements provide insights into the surface charge of mineral particles in suspension, which is crucial for understanding collector adsorption.

Protocol:

-

Sample Preparation: Prepare a dilute suspension of the finely ground mineral in an electrolyte solution (e.g., KCl).

-

Instrument Setup:

-

Use a zetameter equipped with a measurement cell (e.g., a disposable folded capillary cell).

-

Set the temperature (e.g., 23°C).

-

Select the appropriate scattering angle.

-

-

Measurement:

-

Introduce the mineral suspension into the measurement cell.

-

Apply a known electric field.

-

The instrument measures the electrophoretic mobility of the particles by detecting the Doppler shift of scattered laser light.

-

-

Calculation: The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation or other relevant models.

-

Data Analysis: Record the zeta potential as a function of pH or reagent concentration.

dot

Caption: Logical flow of a zeta potential measurement.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox processes occurring at the mineral-solution interface, such as the oxidation of xanthate to this compound.

Protocol:

-

Electrode Preparation:

-

Fabricate a working electrode from the mineral of interest.

-

Use a standard three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire).

-

-

Electrolyte Preparation: Prepare an electrolyte solution with a supporting electrolyte (e.g., KCl) and the desired concentration of xanthate.

-

CV Measurement:

-

Immerse the electrodes in the electrolyte solution.

-

Use a potentiostat to apply a linearly sweeping potential to the working electrode.

-

Sweep the potential between two set limits and then reverse the sweep.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis: Analyze the resulting voltammogram for peaks corresponding to oxidation and reduction reactions. The peak potentials and currents provide information about the thermodynamics and kinetics of the electrochemical reactions.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the chemical species adsorbed on a mineral surface.

Protocol:

-

Sample Preparation:

-

Condition the finely ground mineral powder in a solution containing this compound or xanthate under specific pH and concentration conditions.

-

After conditioning, separate the mineral particles from the solution by filtration or centrifugation.

-

Wash the mineral particles with a suitable solvent (e.g., distilled water) to remove any unadsorbed reagent.

-

Dry the treated mineral sample.

-

-

Pellet Preparation: Prepare a KBr pellet by mixing a small amount of the dried mineral sample with KBr powder and pressing it into a transparent disk.

-

FTIR Analysis:

-